4-Hydrazineylacridine
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Overview
Description
4-Hydrazineylacridine is a chemical compound with the molecular formula C13H11N3. It belongs to the class of acridine derivatives, which are known for their broad range of biological activities and industrial applications . Acridine derivatives have been extensively studied for their unique physical and chemical properties, making them valuable in various fields such as pharmaceuticals, dyes, and fluorescent materials .
Preparation Methods
The synthesis of 4-Hydrazineylacridine typically involves the reaction of acridine derivatives with hydrazine. One common method includes the reaction of 4-chloroacridine with hydrazine hydrate under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
4-Hydrazineylacridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can yield hydrazone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acridine ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Hydrazineylacridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydrazineylacridine involves its interaction with biological targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the activity of enzymes like topoisomerase, which are essential for DNA replication and transcription . Additionally, this compound can induce oxidative stress in cells, leading to cell death .
Comparison with Similar Compounds
4-Hydrazineylacridine can be compared with other acridine derivatives such as:
Amsacrine: Known for its anticancer properties, amsacrine also intercalates into DNA and inhibits topoisomerase.
DACA (N-(2-(dimethylamino)ethyl)acridine-4-carboxamide): Another acridine derivative with anticancer activity, DACA acts as a DNA intercalator and topoisomerase inhibitor.
Triazoloacridone (C-1305): This compound exhibits similar biological activities and is studied for its potential therapeutic applications.
The uniqueness of this compound lies in its specific hydrazineyl group, which imparts distinct chemical reactivity and biological activity compared to other acridine derivatives .
Properties
Molecular Formula |
C13H11N3 |
---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
acridin-4-ylhydrazine |
InChI |
InChI=1S/C13H11N3/c14-16-12-7-3-5-10-8-9-4-1-2-6-11(9)15-13(10)12/h1-8,16H,14H2 |
InChI Key |
AOQSIICHUNFFNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)NN |
Origin of Product |
United States |
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